molecular formula C17H20N2O4 B5764881 2,2-di(morpholin-4-yl)-1H-indene-1,3(2H)-dione

2,2-di(morpholin-4-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B5764881
M. Wt: 316.35 g/mol
InChI Key: WBAVMMPWAMYMAU-UHFFFAOYSA-N
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Description

2,2-di(morpholin-4-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features a unique structure combining an indene core with morpholine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-di(morpholin-4-yl)-1H-indene-1,3(2H)-dione typically involves the reaction of indene derivatives with morpholine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the indene, followed by nucleophilic substitution with morpholine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,2-di(morpholin-4-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced indene derivatives.

    Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced indene derivatives.

    Substitution: Various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-di(morpholin-4-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 2,2-di(morpholin-4-yl)-1H-indene-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The morpholine groups can enhance the compound’s solubility and bioavailability, making it more effective in biological systems. The indene core can interact with hydrophobic pockets in proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

    2,2-di(piperidin-4-yl)-1H-indene-1,3(2H)-dione: Similar structure but with piperidine substituents instead of morpholine.

    2,2-di(azepan-4-yl)-1H-indene-1,3(2H)-dione: Contains azepane rings instead of morpholine.

    2,2-di(pyrrolidin-4-yl)-1H-indene-1,3(2H)-dione: Features pyrrolidine rings in place of morpholine.

Uniqueness

2,2-di(morpholin-4-yl)-1H-indene-1,3(2H)-dione is unique due to the presence of morpholine rings, which can impart different electronic and steric properties compared to other similar compounds. This can result in distinct reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2-dimorpholin-4-ylindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c20-15-13-3-1-2-4-14(13)16(21)17(15,18-5-9-22-10-6-18)19-7-11-23-12-8-19/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAVMMPWAMYMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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